molecular formula C20H30N2O6 B15253818 (R)-3-(((Benzyloxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoicacid

(R)-3-(((Benzyloxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoicacid

Cat. No.: B15253818
M. Wt: 394.5 g/mol
InChI Key: FILVPJFCVOSPHX-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(((Benzyloxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid is a compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound’s structure includes a heptanoic acid backbone, which is a seven-carbon chain with a carboxylic acid group at one end.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(((Benzyloxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, ®-3-(((Benzyloxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules. Its protecting groups help in the selective modification of specific functional groups without affecting others .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein folding, as the protecting groups can be selectively removed to expose reactive sites .

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the development of peptide-based drugs .

Industry

In the industrial sector, this compound can be used in the large-scale synthesis of peptides and other biologically active molecules, benefiting from its stability and ease of handling.

Mechanism of Action

The mechanism of action of ®-3-(((Benzyloxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid primarily involves the selective protection and deprotection of amino groups. The benzyloxycarbonyl group can be removed via catalytic hydrogenation, while the tert-butoxycarbonyl group can be removed under acidic conditions. These deprotection steps expose the amino groups, allowing them to participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(((Benzyloxy)carbonyl)amino)-7-aminoheptanoic acid: Lacks the tert-butoxycarbonyl group.

    ®-3-amino-7-((tert-butoxycarbonyl)amino)heptanoic acid: Lacks the benzyloxycarbonyl group.

    ®-3-(((Benzyloxy)carbonyl)amino)-7-((methoxycarbonyl)amino)heptanoic acid: Uses a methoxycarbonyl group instead of tert-butoxycarbonyl.

Uniqueness

The uniqueness of ®-3-(((Benzyloxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid lies in its dual protection strategy, which allows for selective deprotection and subsequent reactions. This makes it highly versatile in synthetic chemistry and peptide synthesis.

Properties

Molecular Formula

C20H30N2O6

Molecular Weight

394.5 g/mol

IUPAC Name

(3R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)heptanoic acid

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-18(25)21-12-8-7-11-16(13-17(23)24)22-19(26)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m1/s1

InChI Key

FILVPJFCVOSPHX-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.